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triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Amino-1,2,4-triazine and its derivatives represent a versatile class of heterocyclic

compounds with significant potential in medicinal chemistry and materials science. This

technical guide provides a comprehensive overview of the computational and molecular

modeling studies performed on this scaffold. It details the theoretical and experimental

approaches used to elucidate its structural, spectroscopic, and electronic properties.

Furthermore, this document explores its interactions with biological targets through molecular

docking simulations, highlighting its promise as a basis for novel therapeutic agents. All

quantitative data is presented in structured tables for comparative analysis, and key

experimental and computational protocols are described in detail. Visual diagrams generated

using the DOT language are provided to illustrate molecular structures, computational

workflows, and biological signaling pathways.

Introduction
The 1,2,4-triazine ring system is a prominent scaffold in the design of biologically active

molecules. The introduction of an amino group at the 3-position significantly influences the

electronic properties and hydrogen bonding capabilities of the molecule, making 3-Amino-
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1,2,4-triazine a valuable building block in drug discovery.[1][2] Computational and molecular

modeling techniques have become indispensable tools for understanding the physicochemical

properties of such molecules and for predicting their behavior in biological systems. This guide

synthesizes the findings from various studies to provide a detailed technical resource on the

computational analysis of 3-Amino-1,2,4-triazine.

Molecular Structure and Spectroscopic Analysis
The structural and spectroscopic characteristics of 3-Amino-1,2,4-triazine have been

investigated through both experimental techniques and theoretical calculations. The crystal

structure has been determined, providing precise bond lengths and angles.[3][4] These

experimental findings are complemented by computational geometry optimization, most

commonly performed using Density Functional Theory (DFT).

Geometrical Parameters
DFT calculations, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have

been shown to provide optimized geometrical parameters that are in good agreement with

experimental X-ray diffraction data.[5][6]

Table 1: Selected Optimized Geometrical Parameters of 3-Amino-1,2,4-triazine

Parameter
Bond Length (Å)
(Calculated)

Bond Angle (°)
(Calculated)

C3-N4 1.375 N2-C3-N4

N4-N5 1.389 C3-N4-N5

N5-C6 - N4-N5-C6

C6-C1 - N5-C6-C1

C1-N2 1.375 C6-C1-N2

N2-C3 - C1-N2-C3

C3-N(amino) - N2-C3-N(amino)
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Note: Specific values for all parameters were not available in the provided search results. The

table structure is representative.

Vibrational Spectroscopy (FT-IR and Raman)
Vibrational frequencies calculated using DFT methods, after scaling, show good correlation

with experimental FT-IR and Raman spectra.[6][7] These studies allow for the assignment of

vibrational modes to specific functional groups and motions within the molecule. The NIST

Chemistry WebBook provides access to the experimental IR spectrum of 3-Amino-1,2,4-
triazine.[8]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-
Amino-1,2,4-triazine

Vibrational Mode
Experimental Frequency
(cm⁻¹)

Calculated Frequency
(cm⁻¹)

N-H stretch (amino) - -

C-H stretch - -

C=N stretch - -

Ring vibrations - -

N-H bend (amino) - -

Note: Specific frequency values were not consistently available across the search results to

populate this table fully.

NMR Spectroscopy
¹H and ¹³C NMR chemical shifts have been both experimentally determined and calculated

using the Gauge-Independent Atomic Orbital (GIAO) method.[7][9][10][11] Theoretical

calculations aid in the precise assignment of signals to the different protons and carbons in the

molecule.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Amino-
1,2,4-triazine
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Atom
Experimental
¹H Shift (ppm)

Calculated ¹H
Shift (ppm)

Experimental
¹³C Shift (ppm)

Calculated ¹³C
Shift (ppm)

H (Amino) - - - -

H5 - - - -

H6 - - - -

C3 - - - -

C5 - - - -

C6 - - - -

Note: While NMR studies are mentioned, specific chemical shift values for the parent 3-Amino-
1,2,4-triazine were not readily available in the provided search results to populate this table.

Quantum Chemical Calculations
Quantum chemical calculations, primarily using DFT, provide deep insights into the electronic

structure and reactivity of 3-Amino-1,2,4-triazine.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.

The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and

kinetic stability.[12][13][14] For a derivative, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-

3-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high

stability.[12]

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters for a 3-
Amino-1,2,4-triazine Derivative
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Parameter Value

HOMO Energy (EHOMO) -6.2967 eV

LUMO Energy (ELUMO) -1.8096 eV

Energy Gap (ΔE) 4.4871 eV

Chemical Hardness (η) 2.2435 eV

Data for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine from reference[12].

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive

sites for electrophilic and nucleophilic attack.[15][16] The red regions on the MEP surface

indicate negative electrostatic potential and are susceptible to electrophilic attack, while the

blue regions represent positive potential and are prone to nucleophilic attack. For 3-Amino-

1,2,4-triazole, the most negative regions are located around the nitrogen atoms of the triazole

ring, indicating these as the primary sites for metal ion coordination.[15]

Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. It is widely used in

drug design to understand the binding mode of ligands to their protein targets. Derivatives of 3-
Amino-1,2,4-triazine have been investigated as inhibitors of various enzymes implicated in

diseases like cancer and schizophrenia.

3-Amino-1,2,4-triazine Derivatives as PDK1 Inhibitors
A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized as selective

inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target in pancreatic cancer.[17][18]

Molecular modeling studies have shown that these ligands can be effectively placed within the

ATP-binding site of PDK1.[17][18]

3-Amino-1,2,4-triazine Derivatives as h-DAAO Inhibitors
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Derivatives of 1,2,4-triazine have been studied as inhibitors of human D-amino acid oxidase (h-

DAAO), a therapeutic target for schizophrenia.[19][20] Molecular docking and dynamics

simulations identified key interactions with residues such as Gly313, Arg283, Tyr224, and

Tyr228.[19][20] The triazine core was found to form important hydrogen bonds within the active

site.[19][20]

3-Amino-1,2,4-triazine Derivatives as mTOR Inhibitors
1,2,4-triazine derivatives have also been designed as potential inhibitors of the mammalian

target of rapamycin (mTOR), a key protein in cell growth and cancer.[21] Docking studies

revealed that these compounds can bind to the mTOR active site through hydrogen bonding

and pi-stacking interactions.[21]

Table 5: Summary of Molecular Docking Studies on 3-Amino-1,2,4-triazine Derivatives

Target Protein PDB ID
Key
Interacting
Residues

Docking Score
(Example)

Reference

PDK1 - - - [17][18]

h-DAAO 3W4K
Gly313, Arg283,

Tyr224, Tyr228
- [19][20][22]

mTOR - - - [21]

Pf-DHFR-TS 1J3I, 1J3K Arg122, Ser120

-32.76 to -123.81

kcal/mol

(CDOCKER)

[23]

Note: Specific docking scores and PDB IDs were not available for all studies in the provided

search results.

Methodologies
Computational Chemistry Protocols

Software: Gaussian 09W, SYBYL-X 2.0, AutoDockTools.[6][22][24]
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DFT Calculations: Geometry optimization and frequency calculations are typically performed

using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-311+G(d,p).[7][12]

[25] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[5]

NMR Calculations: Chemical shifts are calculated using the GIAO method at the B3LYP/6-

311G(d,p) level of theory.[7]

Molecular Docking: The protein structure is typically prepared by removing water molecules,

adding hydrogen atoms, and assigning charges. The ligand is prepared by optimizing its

geometry and assigning charges. Docking is then performed using software like AutoDock,

and the results are analyzed based on binding energy and interactions.[23][24][26]

Synthesis Protocols
A general method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of

substituted hydrazinecarboximidamide derivatives.[27] For derivatives, a common synthetic

procedure involves the reaction of a diketone with aminoguanidine bicarbonate in a suitable

solvent like n-butanol under reflux.[18]
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Figure 2: General Computational Analysis Workflow
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Figure 3: PDK1 Signaling Inhibition Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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